molecular formula C11H21N2O3- B1445642 Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate CAS No. 885269-69-2

Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate

Cat. No.: B1445642
CAS No.: 885269-69-2
M. Wt: 229.30 g/mol
InChI Key: ZGCBLZYIXPPANE-UHFFFAOYSA-M
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Description

Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate is a useful research compound. Its molecular formula is C11H21N2O3- and its molecular weight is 229.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Intermediate Role in Biologically Active Compounds

  • Synthetic Methods : Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate is synthesized from commercially available compounds through methods such as acylation, nucleophilic substitution, and reduction. These processes are optimized for high yields, as demonstrated in the synthesis of similar compounds (Zhao, Guo, Lan, & Xu, 2017).

  • Intermediate for Complex Molecules : This compound serves as an important intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291), showcasing its role in the development of new pharmaceuticals.

Development of Novel Synthetic Routes

  • Innovative Synthesis Approaches : Research has focused on developing new routes for the synthesis of complex molecules involving this compound. These methods include base-catalyzed ring transformation and subsequent reactions to form highly congested 2-aminobenzylamines and other derivatives (Farhanullah, Samrin, & Ram, 2007).

Role in Medicinal Chemistry

  • Antimitotic Agents : Certain isomers of related carbamate compounds have shown activity in various biological systems, indicating the potential of tert-butyl carbamate derivatives in medicinal chemistry (Temple & Rener, 1992).

Chemical Reactivity and Transformations

  • Reactivity Studies : Investigations into the reactivity of similar compounds provide insights into chemical transformations that tert-butyl carbamate derivatives can undergo. These studies help in understanding the potential applications in chemical synthesis (Mironovich & Shcherbinin, 2014).

Structural Analysis and Crystallography

  • Crystal Structures : The structural analysis of tert-butyl carbamate derivatives contributes to the understanding of molecular interactions and properties. Studies in crystallography help in designing compounds with desired physical and chemical characteristics (Baillargeon et al., 2017).

Application in Organic Synthesis

  • Synthetic Applications : Tert-butyl carbamate derivatives are used in various organic synthesis reactions, such as Diels-Alder reactions, highlighting their versatility in creating complex organic molecules (Padwa, Brodney, & Lynch, 2003).

Photocatalytic Applications

  • Photocatalysis : Recent studies explore the use of tert-butyl carbamate derivatives in photoredox-catalyzed reactions, indicating their potential in photocatalytic applications (Wang et al., 2022).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate involves the protection of the amine group, followed by the formation of the tetrahydro-2H-pyran ring and subsequent deprotection of the amine group. The carbamate group is then introduced using tert-butyl chloroformate.", "Starting Materials": [ "4-hydroxybutanal", "ammonium acetate", "acetic acid", "sodium borohydride", "tert-butyl chloroformate", "triethylamine", "methanol", "dichloromethane", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "4-hydroxybutanal is reacted with ammonium acetate and acetic acid to form 4-aminobutanal.", "4-aminobutanal is reduced using sodium borohydride to form 4-aminobutanol.", "4-aminobutanol is protected using tert-butyl chloroformate and triethylamine to form tert-butyl (4-aminobutyl)carbamate.", "tert-butyl (4-aminobutyl)carbamate is reacted with methanol and hydrochloric acid to form tert-butyl ((4-methoxybutyl)carbamoyl)amine.", "tert-butyl ((4-methoxybutyl)carbamoyl)amine is reacted with dichloromethane and diethyl ether to form tert-butyl ((4-methoxybutyl)carbamoyl)methyl chloride.", "tert-butyl ((4-methoxybutyl)carbamoyl)methyl chloride is reacted with sodium hydroxide to form tert-butyl ((4-methoxybutyl)carbamoyl)methanol.", "tert-butyl ((4-methoxybutyl)carbamoyl)methanol is reacted with hydrochloric acid to form tert-butyl ((4-methoxybutyl)carbamoyl)chloride.", "tert-butyl ((4-methoxybutyl)carbamoyl)chloride is reacted with tetrahydro-2H-pyran and sodium hydroxide to form tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate.", "tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate is deprotected using hydrochloric acid to yield the final product." ] }

CAS No.

885269-69-2

Molecular Formula

C11H21N2O3-

Molecular Weight

229.30 g/mol

IUPAC Name

N-[(4-aminooxan-4-yl)methyl]-N-tert-butylcarbamate

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)13(9(14)15)8-11(12)4-6-16-7-5-11/h4-8,12H2,1-3H3,(H,14,15)/p-1

InChI Key

ZGCBLZYIXPPANE-UHFFFAOYSA-M

SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)N

Canonical SMILES

CC(C)(C)N(CC1(CCOCC1)N)C(=O)[O-]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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